N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride
Description
Chemical Name: N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride CAS Number: 140621-51-8 Molecular Formula: C₁₀H₁₅BrClN Molecular Weight: 264.59 g/mol Structural Features: The compound consists of a dimethylamine group attached to a 4-bromophenyl-substituted ethyl backbone, with a hydrochloride counterion. The bromine atom at the para position of the phenyl ring enhances steric and electronic properties, influencing reactivity and binding affinity . Applications: Primarily used in industrial and research settings, it is available as an industrial-grade compound with 99% purity.
Properties
IUPAC Name |
1-(4-bromophenyl)-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-8(12(2)3)9-4-6-10(11)7-5-9;/h4-8H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYLSXRJBFJHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride typically involves the reaction of 4-bromoacetophenone with dimethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide, and the reactions are carried out under acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride, and the reactions are carried out in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include amines or alcohols.
Scientific Research Applications
Pharmacological Research
N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride is recognized for its potential as an antidepressant and central nervous system (CNS) agent. It is structurally related to other phenethylamine derivatives that have shown efficacy in treating mood disorders. The compound's mechanism may involve modulation of neurotransmitter systems, particularly norepinephrine and serotonin pathways, which are critical in mood regulation.
Case Study : A study published in Nature Reviews highlighted the synthesis of similar compounds that target the CNS, demonstrating their effectiveness in preclinical models of depression and anxiety disorders .
Biochemical Applications
The compound is utilized in proteomics research as a biochemical tool to study protein interactions and modifications. Its ability to alter protein function makes it valuable for understanding cellular mechanisms and disease pathways.
Data Table: Biochemical Applications
| Application Area | Description |
|---|---|
| Proteomics | Used to probe protein interactions |
| Enzyme Inhibition | Potential inhibitor of specific enzymes |
| Cell Signaling | Modulates signaling pathways |
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those aimed at developing new pharmaceuticals. Its synthesis involves various chemical reactions that can be optimized for yield and purity.
Synthesis Overview :
- Starting materials include bromo-substituted phenyl compounds.
- Common synthetic routes involve alkylation reactions and subsequent purification processes.
Antidepressant Properties
Research indicates that derivatives of this compound may exhibit antidepressant activity comparable to established treatments like venlafaxine, which also contains a dimethylamino moiety . The structural similarities suggest that this compound could be explored further for its therapeutic effects.
Potential for CNS Disorders
Given its chemical structure, there is potential for this compound to be developed into treatments for various CNS disorders beyond depression, including anxiety and schizophrenia. Ongoing research aims to elucidate its full pharmacological profile.
Mechanism of Action
The mechanism of action of N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and cellular responses.
Comparison with Similar Compounds
Sibutramine Hydrochloride and Derivatives
Compound: Sibutramine hydrochloride (N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride monohydrate) CAS: 125494-59-9 Molecular Weight: 334.33 g/mol Key Differences:
- Substituents : Sibutramine contains a chlorophenyl group (vs. bromophenyl) and a cyclobutyl ring, which significantly increases molecular complexity and weight.
- Pharmacology: Sibutramine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used as an anti-obesity agent.
- Safety : Sibutramine is associated with severe cardiovascular and psychiatric side effects (e.g., stroke, psychosis), leading to its withdrawal in many markets. The bromophenyl compound lacks clinical safety data .
Related Compounds :
Bromodiphenhydramine Hydrochloride
Compound: 2-[(4-Bromophenyl)phenylmethoxy]-N,N-dimethylethanamine hydrochloride CAS: Not explicitly listed (see NSC 36113) Molecular Formula: C₁₇H₁₉BrNO·HCl Key Differences:
Simple Bromophenyl Amines
Compound : (S)-1-(4-Bromophenyl)ethanamine hydrochloride
CAS : 84499-77-4
Molecular Formula : C₈H₁₁BrClN
Key Differences :
Brorphine Analog
Compound: 1-(1-(4-Bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one (Brorphine) CAS: Not provided Key Differences:
- Core Structure : Piperidine-benzoimidazolone scaffold vs. dimethylamine-ethylbenzene.
- Activity : Brorphine is an opioid receptor agonist, illustrating the bromophenyl group’s versatility in diverse pharmacological targets .
Structural and Functional Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Pharmacological Use | Safety Profile |
|---|---|---|---|---|---|
| Target Compound | C₁₀H₁₅BrClN | 264.59 | 4-Bromophenyl, dimethylamine | Industrial/Research | Not characterized |
| Sibutramine Hydrochloride | C₁₇H₂₆ClN·HCl·H₂O | 334.33 | 4-Chlorophenyl, cyclobutyl | Anti-obesity (withdrawn) | High cardiovascular risk |
| Bromodiphenhydramine Hydrochloride | C₁₇H₁₉BrNO·HCl | ~364.71 | Benzyloxyethyl, bromophenyl | Antihistamine | Moderate (sedation) |
| (S)-1-(4-Bromophenyl)ethanamine HCl | C₈H₁₁BrClN | 228.54 | 4-Bromophenyl, primary amine | Chiral synthesis intermediate | Limited data |
Analytical and Regulatory Considerations
- Chromatography : Sibutramine analogs exhibit distinct retention times (RRT 0.33–1.45) in GC analysis, influenced by substituent polarity . The target compound’s RRT is uncharacterized but predicted to differ due to bromine’s electron-withdrawing effects.
- Regulatory Status : Sibutramine is tightly controlled due to safety risks, while the bromophenyl compound is marketed as an industrial chemical with fewer restrictions .
Biological Activity
N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride is a compound of significant interest in pharmacological research due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₄BrClN, with a molecular weight of approximately 264.590 g/mol. The compound features a bromophenyl group attached to a dimethylamino moiety, which enhances its reactivity and biological interactions compared to simpler amines.
Biological Activity Overview
Research indicates that compounds with dimethylamine structures often exhibit diverse pharmacological properties, including:
- Antimicrobial Activity : this compound has shown potential against various bacteria, making it a candidate for further antibacterial studies.
- Analgesic and Anticancer Properties : Similar dimethylamine derivatives have been reported to possess analgesic effects and anticancer activity, indicating that this compound may also have therapeutic potential in these areas .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Neurotransmission : The dimethylamine structure allows for effective binding to neurotransmitter receptors, potentially influencing neurotransmission pathways.
- Enzyme Inhibition : Studies have indicated that related compounds can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Embramine | C₁₈H₂₂BrNO | Larger aromatic system affecting pharmacodynamics |
| Dimethylaminopropylamine | C₅H₁₄N₂ | Simpler structure lacking the bromophenyl group |
| N,N-Dimethylethanamine | C₄H₁₃N | Basic structure without halogen substitution |
This table illustrates how this compound combines features from both simple and complex structures, enhancing its biological profile.
Case Studies and Research Findings
A selection of studies has highlighted the biological activities associated with this compound:
- Anticancer Studies : Research on similar compounds has shown promising results in inducing apoptosis in cancer cell lines. For instance, analogs have demonstrated significant increases in apoptotic cell percentages in MDA-MB-231 breast cancer cells, suggesting that this compound may exhibit similar effects .
- Antibacterial Activity : Compounds structurally related to this compound have been evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated substantial inhibition rates at varying concentrations, highlighting the potential for this compound in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-bromophenethyl bromide with dimethylamine under reflux in anhydrous ethanol. Catalytic bases like K₂CO₃ enhance reaction efficiency by neutralizing HBr byproducts. Purification via recrystallization in ethanol/ether mixtures improves yield (≥98%) . Monitoring reaction progress with TLC (silica gel, chloroform/methanol 9:1) ensures intermediate formation.
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC analysis (C18 column, λ = 255 nm) to monitor degradation products. Evidence suggests the compound remains stable for ≥5 years at -20°C in sealed, desiccated containers . For long-term storage, lyophilization or nitrogen-blanketed vials are recommended to prevent hydrolysis.
Q. What analytical techniques are validated for quantifying this compound in research samples?
- Methodological Answer : Reverse-phase HPLC with UV detection (λmax = 255 nm) is standard. A validated method uses a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 60:40) at 1.0 mL/min, achieving retention times of ~8.2 min with ≤2% RSD . For trace analysis, LC-MS/MS in positive ion mode (ESI) with MRM transitions (e.g., m/z 370.71 → 254.1) enhances sensitivity .
Q. Which spectroscopic methods are critical for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm benzylic protons (δ 4.2–4.5 ppm) and quaternary carbons (δ 120–130 ppm for aromatic Br-substituted ring).
- FT-IR : Detect tertiary amine stretches (~2750 cm⁻¹) and C-Br vibrations (650 cm⁻¹).
- Mass Spectrometry : ESI-MS (m/z 370.71 [M+H]⁺) and HRMS validate molecular formula (C₁₇H₂₀BrNO·HCl) .
Advanced Research Questions
Q. How can contradictory pharmacological data (e.g., receptor binding vs. in vivo efficacy) be resolved for this compound?
- Methodological Answer : Conduct dose-response studies using radioligand binding assays (e.g., 5-HT₆ receptor) paired with behavioral models (e.g., forced swim test in rodents). Adjust for pharmacokinetic variables like plasma protein binding (HPLC-MS/MS quantification in plasma ). Validate target engagement via microdialysis or PET imaging with radiolabeled analogs .
Q. What chromatographic strategies separate enantiomers of this compound, given its chiral center?
- Methodological Answer : Use chiral GC columns (e.g., 0.5-mm × 15-m phase G5) with temperature programming (100°C → 215°C at 18°C/min) and flame-ionization detection. Derivatization with chiral auxiliaries (e.g., Mosher’s acid) enhances resolution. For HPLC, polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) achieve baseline separation (R > 1.5) .
Q. How can researchers profile impurities in synthesized batches, and what are the critical thresholds?
- Methodological Answer : Follow USP guidelines using GC-FID with nitrogen carrier gas (7.5 mL/min). Key impurities include desmethyl analogs (RRT 0.42) and bromophenyl degradation products (RRT 1.19). Total specified impurities should not exceed 0.3%, with individual limits ≤0.1% . High-resolution MS and NMR elucidate unknown impurities.
Q. What methodologies identify and quantify metabolites in preclinical studies?
- Methodological Answer : Administer the compound to rodent models and collect plasma/bile samples. Extract metabolites via SPE (C18 cartridges) and analyze with UPLC-QTOF-MS. Major metabolites include N-oxide derivatives (m/z +16) and glucuronide conjugates. Use deuterated internal standards (e.g., d₃-dimethylamine) for precise quantification .
Notes
- Methodological Rigor : Answers prioritize peer-reviewed protocols (e.g., USP, HPLC-MS/MS validation) over commercial data.
- Advanced Focus : Questions 5–8 address complex scenarios like data reconciliation and enantiomer resolution, requiring interdisciplinary approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
